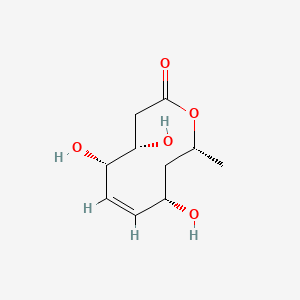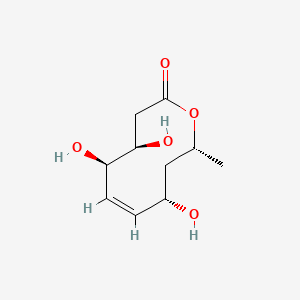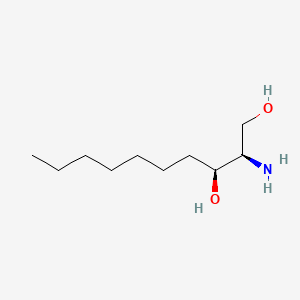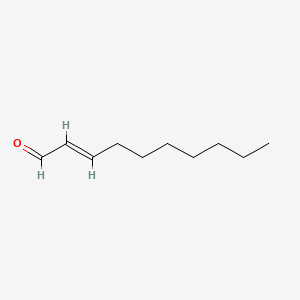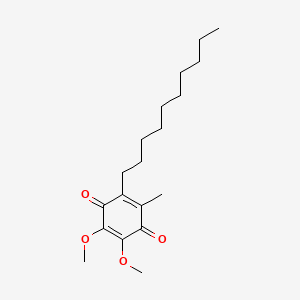
癸 ubiquinone
描述
癸基泛醌,也称为2,3-二甲氧基-5-甲基-6-癸基-1,4-苯醌,是泛醌(辅酶Q10)的合成类似物。它是一种疏水性醌,具有10个碳的侧链,使其能够整合到线粒体膜中。由于其能够与电子传递链相互作用,癸基泛醌主要用于科学研究中研究线粒体功能和生物能量学。
科学研究应用
癸基泛醌在科学研究中具有广泛的应用,包括:
线粒体功能研究: 它被用来研究电子传递链和线粒体生物能量学。
神经退行性疾病研究: 由于其能够增强线粒体功能,癸基泛醌正因其在帕金森病和阿尔茨海默病等神经退行性疾病中的潜在益处而被研究。
作用机制
癸基泛醌主要通过其在线粒体电子传递链中的作用发挥其作用。它接受来自复合物I的电子,并将它们传递给复合物III,促进ATP的产生。这个过程对于维持细胞能量水平至关重要。 此外,癸基泛醌可以调节线粒体通透性转换孔,该孔在凋亡和细胞存活中起作用。 .
生化分析
Biochemical Properties
Decylubiquinone interacts with various enzymes and proteins in the body. It accepts electrons from complex I and is reduced to decylubiquinol, which subsequently transfers electrons to complex III . It has been found that its reduced form, decylubiquinol, severely impedes complex I activity, while the oxidized form, decylubiquinone, acts as a potent acceptor for complex I electrons .
Cellular Effects
Decylubiquinone has significant effects on various types of cells and cellular processes. It increases complex I/III and complex II/III activities by 64 and 80%, respectively, and attenuates reductions in oxygen consumption at high concentrations of the complex III inhibitor myxothiazol . This implies that decylubiquinone increases mitochondrial function in the nerve terminal during complex I or III inhibition .
Molecular Mechanism
Decylubiquinone exerts its effects at the molecular level through various mechanisms. It binds to complex I and induces a conformational change in the shape of the binding site, which allows the binding of a quinone with a long isoprenoid side chain . This interaction is more similar to that between endogenous ubiquinone and complex I than between coenzyme Q1 and complex I .
Temporal Effects in Laboratory Settings
The effects of decylubiquinone change over time in laboratory settings. It has been observed that decylubiquinone increases the inhibition thresholds of complex I/III, complex II/III, and complex III over oxygen consumption in the nerve terminal by 25–50%, when myxothiazol is used to inhibit complex III .
Metabolic Pathways
Decylubiquinone is involved in the electron transport chain within mitochondria, specifically interacting with complex I and complex III . It accepts electrons from complex I and transfers them to complex III .
Transport and Distribution
Decylubiquinone is a hydrophobic molecule that can travel unaided into mitochondrial membranes . This allows it to be distributed within cells and tissues where it can exert its effects.
Subcellular Localization
Decylubiquinone is localized within the mitochondria, where it interacts with the electron transport chain . Its ability to travel unaided into mitochondrial membranes allows it to be localized within this subcellular compartment .
准备方法
合成路线和反应条件
癸基泛醌可以通过多步合成过程来合成,该过程涉及醌前体的烷基化。一般的合成路线包括以下步骤:
烷基化: 在碱的存在下,例如碳酸钾,用癸基卤化物烷基化醌前体,以引入癸基侧链。
甲氧基化: 然后使用甲醇和合适的催化剂(例如硫酸)对所得中间体进行甲氧基化,在2和3位引入甲氧基。
氧化: 最后一步是氧化中间体以形成癸基泛醌。
工业生产方法
癸基泛醌的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。工业方法还可能包括纯化步骤,例如重结晶或色谱法,以获得高纯度的癸基泛醌。
化学反应分析
反应类型
癸基泛醌经历了几种类型的化学反应,包括:
氧化还原: 癸基泛醌可以还原为癸基泛醇,然后可以重新氧化回癸基泛醌。这种氧化还原循环对于其在电子传递链中的作用至关重要。
取代: 癸基泛醌中的甲氧基可以在特定条件下进行取代反应。
常用试剂和条件
氧化还原: 这些反应的常用试剂包括还原剂,如硼氢化钠,以及氧化剂,如高锰酸钾。
取代: 取代反应可能涉及亲核试剂,例如胺或硫醇,在碱性条件下进行。
主要产物
从这些反应中形成的主要产物包括癸基泛醇(来自还原)和各种取代衍生物(来自取代反应)。
相似化合物的比较
属性
IUPAC Name |
2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGFMNVSYVVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204063 | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-00-5 | |
| Record name | Decylubiquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLUBIQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8EJ59CQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate](/img/structure/B1670099.png)
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B1670100.png)
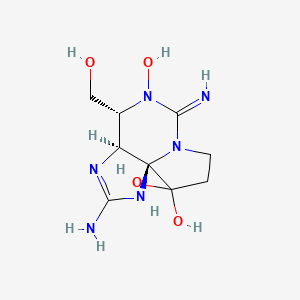
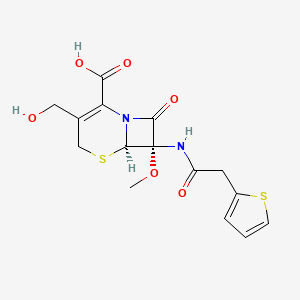

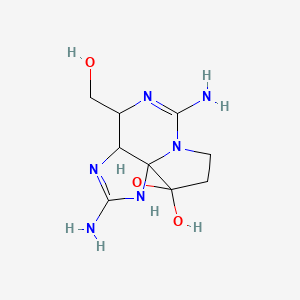
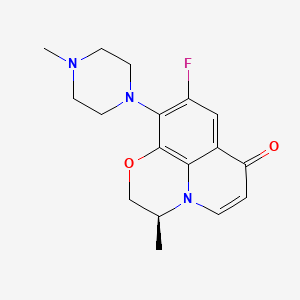
![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)

